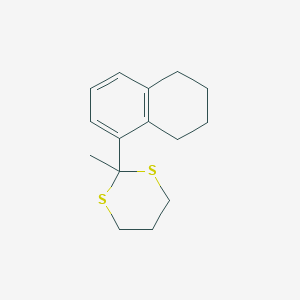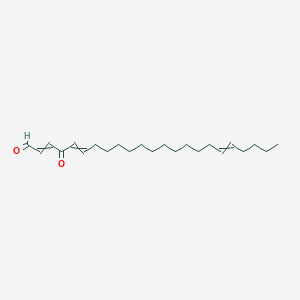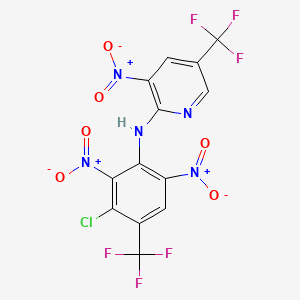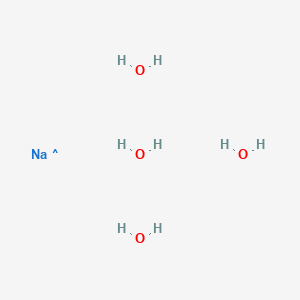
CID 71346211
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71346211 is a useful research compound. Its molecular formula is H8NaO4 and its molecular weight is 95.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These may include:
Reagents: Specific chemicals required to initiate and sustain the reaction.
Catalysts: Substances that increase the rate of the reaction without being consumed.
Solvents: Liquids in which the reactants are dissolved to facilitate the reaction.
Temperature and Pressure: Conditions under which the reaction is carried out.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: Producing the compound in a continuous flow system.
Purification Techniques: Methods such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: The replacement of one atom or group of atoms with another.
Addition: The addition of atoms or groups of atoms to a molecule.
Elimination: The removal of atoms or groups of atoms from a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol may produce an aldehyde or ketone, while reduction of a ketone may produce an alcohol.
Applications De Recherche Scientifique
Chemical compounds like “CID 71346211” have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in chemical synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for their potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Mécanisme D'action
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Cellular Pathways: Altering signaling pathways within cells to influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “CID 71346211” can be identified based on structural similarities or shared biological activities. These may include:
Structural Analogues: Compounds with similar chemical structures.
Functional Analogues: Compounds with similar biological effects.
Uniqueness
The uniqueness of “this compound” can be highlighted by comparing its specific properties, such as:
Chemical Structure: Unique functional groups or molecular arrangements.
Biological Activity: Specific effects on biological systems that distinguish it from other compounds.
Conclusion
Propriétés
Numéro CAS |
148781-68-4 |
|---|---|
Formule moléculaire |
H8NaO4 |
Poids moléculaire |
95.05 g/mol |
InChI |
InChI=1S/Na.4H2O/h;4*1H2 |
Clé InChI |
QBIHEHITTANFEO-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





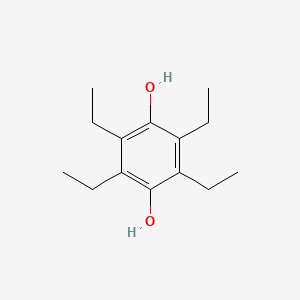
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
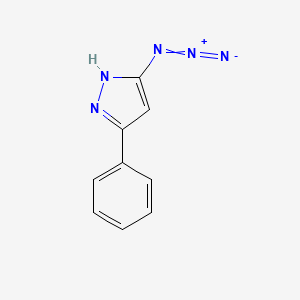
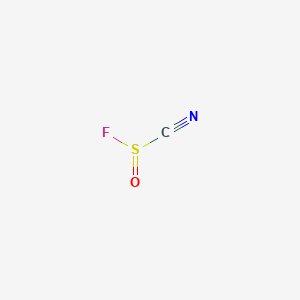
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
